4-(Bromomethyl)benzo[d]isothiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6BrNS |
|---|---|
Molecular Weight |
228.11 g/mol |
IUPAC Name |
4-(bromomethyl)-1,2-benzothiazole |
InChI |
InChI=1S/C8H6BrNS/c9-4-6-2-1-3-8-7(6)5-10-11-8/h1-3,5H,4H2 |
InChI Key |
YBZWIMYYSBUVAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=NSC2=C1)CBr |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromomethyl Benzo D Isothiazole and Its Precursors
Strategies for Introducing the Bromomethyl Moiety at the C-4 Position of the Benzo[d]isothiazole Core
The installation of a bromomethyl group at the C-4 position is a crucial step for further chemical modifications. This can be achieved either by direct bromination of a methyl-substituted precursor or by building the heterocyclic ring from a precursor already containing the desired functionality.
A primary method for synthesizing 4-(bromomethyl)benzo[d]isothiazole is through the direct, free-radical side-chain bromination of 4-methylbenzo[d]isothiazole (B13660814). This reaction is analogous to the well-established Wohl-Ziegler bromination. Typically, N-Bromosuccinimide (NBS) is employed as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions. The reaction is generally performed in an inert, non-polar solvent like carbon tetrachloride (CCl₄) or a more environmentally benign solvent like methyl acetate (B1210297) or acetonitrile.
A similar protocol has been successfully applied to analogous aromatic systems. For instance, the side-chain bromination of 4-methylbenzonitrile to yield 4-(bromomethyl)benzonitrile is achieved by refluxing with NBS and AIBN in dry carbon tetrachloride. rsc.org This method provides high yields and is a standard procedure for converting benzylic methyl groups into bromomethyl groups. rsc.orggoogle.comgoogle.com The selectivity for side-chain bromination over aromatic ring bromination is a key advantage of using NBS under these conditions. google.com The choice of solvent can also influence the reaction's outcome, with some studies on related heterocyclic systems, like coumarins, suggesting that polar solvents can enhance the reactivity for side-chain bromination. ijsrst.com
| Starting Material | Reagents | Product | Key Features |
|---|---|---|---|
| 4-Methylbenzo[d]isothiazole | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | This compound | Free-radical substitution at the benzylic position. |
| 4-Methylbenzonitrile | NBS, AIBN, CCl₄, reflux | 4-(Bromomethyl)benzonitrile | Analogous, high-yield reaction demonstrating the feasibility of the method. rsc.org |
| Alkyl-substituted benzenes | NBS, Solvent (e.g., methyl acetate) | Bromoalkyl-substituted benzenes | General method avoiding toxic solvents like CCl₄. google.com |
An alternative and highly versatile strategy involves constructing the benzo[d]isothiazole ring from an aromatic precursor that is already appropriately substituted. To obtain a 4-substituted benzo[d]isothiazole, the synthesis would logically start from a 1,2,4-trisubstituted benzene (B151609) derivative.
For the target compound, a plausible pathway begins with the synthesis of 4-methylbenzo[d]isothiazole from a suitable toluene-based precursor. For example, cyclization of 2-mercapto-5-methylbenzamide would yield 4-methylbenzo[d]isothiazol-3(2H)-one, which can be further converted to 4-methylbenzo[d]isothiazole. Subsequently, this intermediate can undergo side-chain bromination as described in the previous section. This two-step approach allows for regiochemical control, ensuring the methyl group, and consequently the bromomethyl group, is located specifically at the C-4 position. The synthesis of the benzo[d]isothiazole ring itself can be achieved through various methods discussed in the following section. This approach of building the core ring system onto a pre-functionalized substrate is a cornerstone of heterocyclic synthesis. arkat-usa.org
Classical and Modern Approaches to Benzo[d]isothiazole Ring System Construction
The formation of the fused benzo[d]isothiazole ring is the central challenge in synthesizing these compounds. A variety of methods, ranging from classical cyclization reactions to modern transition metal-catalyzed processes, have been developed. These methods often start with substituted benzene rings that contain the necessary nitrogen and/or sulfur functionalities, or precursors thereof. arkat-usa.orguliege.be
Annulation reactions, where a new ring is formed onto an existing one, are a common strategy for building the benzo[d]isothiazole scaffold. A prominent example involves the intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamides. nih.govnih.gov This method often utilizes a copper(I) catalyst in an oxygen atmosphere, coupling the N-H and S-H bonds to form the critical N-S bond of the isothiazole (B42339) ring. nih.govnih.gov
Another approach uses 2-halobenzamides as precursors. These can undergo intermolecular reactions with a sulfur source, such as elemental sulfur (S₈) or potassium thiocyanate (B1210189) (KSCN), in the presence of a transition-metal catalyst to construct the benzo[d]isothiazol-3(2H)-one ring system. nih.gov For instance, a copper-catalyzed cascade reaction between 2-bromobenzamides and KSCN in water provides a concise route to the desired core structure. nih.gov
| Precursor | Reagents/Catalyst | Product Type | Reaction Type |
|---|---|---|---|
| 2-Mercaptobenzamides | Cu(I) catalyst, O₂ | Benzo[d]isothiazol-3(2H)-ones | Intramolecular Oxidative Dehydrogenative Cyclization. nih.govnih.gov |
| 2-Bromobenzamides | KSCN, Cu(I) catalyst | Benzo[d]isothiazol-3(2H)-ones | Intermolecular Cascade Annulation. nih.gov |
| 2-Bromo-N-arylbenzimidamides | Sulfur powder, CuBr₂ | Benzo[d]isothiazoles | Copper-Catalyzed Annulation. organic-chemistry.org |
Intramolecular cyclization is a powerful method for forming the heterocyclic ring, often involving the formation of the N-S bond as the key ring-closing step. A variety of creative strategies have been developed to achieve this transformation.
One modern approach involves an intramolecular aza-Wittig reaction. This synthesis starts with readily available o-mercaptoacylphenones, which undergo S-nitrosation followed by the aza-Wittig reaction to construct the 3-substituted benzo[d]isothiazole ring. organic-chemistry.org Another innovative method utilizes an electrochemical dehydrogenative cyclization of 2-mercaptobenzamides. This process, performed in an undivided cell, offers a green alternative by avoiding chemical oxidants and producing hydrogen gas as the only byproduct. nih.govnih.gov Other metal-free methods have also been reported, such as the reaction of 3-substituted-2-fluorobenzonitriles with sodium sulfide, followed by treatment with ammonia (B1221849) and sodium hypochlorite (B82951) to furnish benzo[d]isothiazol-3-amines. arkat-usa.org
Transition metal catalysis has become an indispensable tool for the efficient and selective synthesis of the benzo[d]isothiazole ring system. arkat-usa.org Copper, nickel, and rhodium are among the most frequently used metals for these transformations.
Copper-catalyzed reactions are particularly prevalent. As mentioned, Cu(I) salts effectively catalyze the intramolecular N-S bond formation from 2-mercaptobenzamides. nih.govnih.gov Copper catalysts are also used in cascade reactions of 2-halobenzamides with various sulfur sources. nih.gov More recently, copper(II) salts have been employed for the annulation of 2-bromo-N-arylbenzimidamides with sulfur powder under aerobic conditions. arkat-usa.orgorganic-chemistry.org
Nickel-catalyzed reactions have also been developed, including a method for generating benzo[d]isothiazolones via a direct C-H activation strategy, offering an efficient route from readily available benzamides. arkat-usa.org Furthermore, rhodium catalysts have been utilized for the oxidative annulation of benzimidates with elemental sulfur, demonstrating the power of C-H activation in constructing this heterocyclic scaffold. arkat-usa.org These transition metal-catalyzed methods often provide high yields and tolerate a wide range of functional groups, making them highly valuable in synthetic chemistry.
Green Chemistry Approaches in Benzo[d]isothiazole Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of benzo[d]isothiazole synthesis, several strategies have been developed to align with these principles, particularly in the formation of the core heterocyclic structure, which is a precursor to this compound.
One of the primary green chemistry approaches involves the use of environmentally benign solvents and catalysts. Traditional methods for the synthesis of benzothiazoles, a closely related class of compounds, often rely on volatile and toxic organic solvents. Research has shown that water can be an effective medium for the synthesis of substituted benzothiazole-2-thiols, offering a metal- and ligand-free, high-yielding, and rapid process. chromatographyonline.com For the synthesis of the benzo[d]isothiazole ring, methods utilizing catalysts like ammonium (B1175870) chloride in a methanol-water mixture at room temperature have been reported, which provides an energy-efficient and less hazardous alternative to high-temperature reactions in toxic solvents.
Another key aspect of green chemistry is the use of safer and more efficient catalysts. The development of reusable catalysts, such as nano-nickel ferrite, for the synthesis of benzo[d]isothiazoles from inexpensive sulfur powder represents a significant advancement. tarosdiscovery.com Electrosynthesis has also emerged as a powerful green tool, where electricity replaces conventional chemical oxidants or reductants. For instance, the electrochemical dehydrogenative cyclization of 2-mercaptobenzamides to form benzo[d]isothiazol-3(2H)-ones generates only hydrogen gas as a byproduct, thus avoiding hazardous waste. chadsprep.com
The use of deep eutectic solvents (DES) is another innovative green approach. A study on the synthesis of thiazolo[5,4-d]thiazoles demonstrated the effectiveness of an L-proline-ethylene glycol mixture as a biodegradable and low-volatility reaction medium, which in some cases led to the desired product without the need for further purification. mdpi.com Such methodologies, while not directly reported for 4-methylbenzo[d]isothiazole, offer promising avenues for the development of greener syntheses for its precursors.
The following table summarizes some green chemistry approaches applicable to the synthesis of the benzo[d]isothiazole core:
| Green Chemistry Approach | Precursor Type | Catalyst/Medium | Key Advantages |
| Water as Solvent | 2-Aminothiophenols | None (for benzothiazole-2-thiols) | Environmentally benign, metal-free, high yield |
| Mild Conditions | 2-Aminothiophenol and Benzaldehyde | NH4Cl in Methanol/Water | Room temperature reaction, energy efficient |
| Reusable Catalyst | N-substituted Isothiazoles | Nano-nickel ferrite | Catalyst can be reused, uses inexpensive sulfur |
| Electrosynthesis | 2-Mercaptobenzamides | None (electricity as reagent) | Avoids chemical oxidants, clean byproduct (H2) |
| Deep Eutectic Solvents | Dithiooxamide and Aldehydes | L-proline/Ethylene Glycol | Biodegradable solvent, potential for no purification |
Advanced Purification and Isolation Techniques for Benzo[d]isothiazole Intermediates
The synthesis of this compound and its precursors often yields mixtures containing starting materials, byproducts, and potentially regioisomers. The isolation of the desired compound in high purity is critical, especially for pharmaceutical applications. While traditional techniques like column chromatography are widely used, more advanced methods offer significant advantages in terms of speed, efficiency, and environmental impact.
Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of complex mixtures. chromatographyonline.comteledynelabs.comlabcompare.com It offers high resolution, allowing for the separation of closely related compounds, such as regioisomeric brominated heterocycles. uni-muenchen.de The use of HPLC-MS (Mass Spectrometry) systems allows for the direct identification and collection of the target compound, streamlining the purification workflow. tarosdiscovery.comoup.com The choice of stationary and mobile phases is crucial for optimizing the separation, and modern systems offer automated workflows for high-throughput purification of compound libraries. tarosdiscovery.com
Supercritical Fluid Chromatography (SFC) has gained prominence as a "greener" alternative to preparative HPLC. chromatographyonline.comamericanpharmaceuticalreview.comchromatographytoday.comresearchgate.netteknoscienze.com SFC utilizes supercritical carbon dioxide as the primary mobile phase, which is non-toxic, non-flammable, and easily removed from the purified product. This significantly reduces the consumption of organic solvents. chromatographyonline.comchromatographytoday.com SFC is particularly well-suited for the purification of both chiral and achiral pharmaceutical intermediates and can offer unique selectivity compared to HPLC. americanpharmaceuticalreview.comresearchgate.net For compounds with poor solubility, the addition of small amounts of co-solvents, including water, can enhance the purification efficiency. americanpharmaceuticalreview.com
The table below compares these advanced purification techniques:
| Technique | Principle | Key Advantages | Typical Applications in Benzo[d]isothiazole Synthesis |
| Preparative HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase under high pressure. | High resolution, suitable for complex mixtures, automated systems available. chromatographyonline.comteledynelabs.com | Separation of regioisomers, purification of final products and key intermediates. |
| Supercritical Fluid Chromatography (SFC) | Differential partitioning between a supercritical fluid mobile phase (typically CO2) and a solid stationary phase. | "Green" (reduced organic solvent use), fast separations, easy solvent removal. chromatographyonline.comchromatographytoday.com | Purification of pharmaceutical intermediates, chiral separations, alternative to HPLC. |
The selection of the most appropriate purification technique depends on factors such as the scale of the synthesis, the nature of the impurities, and the required purity of the final compound. For the purification of this compound and its intermediates, both preparative HPLC and SFC offer powerful solutions to ensure high purity standards are met.
The synthesis of this compound is not widely documented in scientific literature. However, a logical and chemically sound synthetic route can be proposed based on established reactions for similar heterocyclic systems. The most plausible approach involves the synthesis of the precursor, 4-methylbenzo[d]isothiazole, followed by a selective benzylic bromination.
Synthesis of 4-Methylbenzo[d]isothiazole
The construction of the 4-methylbenzo[d]isothiazole core can be achieved through several established methods for benzo-fused heterocycles. A common strategy involves the cyclization of a suitably substituted benzene ring containing the necessary nitrogen and sulfur functionalities or their precursors.
Another approach could involve the reaction of a 2-halo-3-methylaniline derivative with a sulfur source. For example, copper-catalyzed reactions of 2-halobenzamides with sulfur sources have been used to construct the benzo[d]isothiazole ring system.
Bromination of 4-Methylbenzo[d]isothiazole
Once 4-methylbenzo[d]isothiazole is obtained, the target compound, this compound, can be synthesized via a benzylic bromination reaction. The use of N-bromosuccinimide (NBS) is the reagent of choice for such transformations, as it allows for the selective bromination of the methyl group without affecting the aromatic ring. chadsprep.comyoutube.commasterorganicchemistry.commanac-inc.co.jp The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl4), and is initiated by light or a radical initiator like azobisisobutyronitrile (AIBN).
The proposed reaction is as follows:
4-Methylbenzo[d]isothiazole reacts with N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN) in a solvent such as carbon tetrachloride (CCl4) under reflux to yield this compound and succinimide.
The following table outlines a proposed synthetic scheme with hypothetical, yet plausible, research findings based on analogous reactions:
| Step | Precursor | Reagents and Conditions | Product | Hypothetical Yield |
| 1 | 2-Amino-3-methylbenzenethiol | Oxidative cyclization conditions | 4-Methylbenzo[d]isothiazole | 60-80% |
| 2 | 4-Methylbenzo[d]isothiazole | N-Bromosuccinimide (NBS), AIBN, CCl4, reflux | This compound | 70-90% |
It is important to note that the reaction conditions, particularly for the bromination step, would need to be carefully optimized to maximize the yield of the desired monobrominated product and minimize the formation of dibrominated and other side products.
Reactivity and Advanced Organic Transformations of 4 Bromomethyl Benzo D Isothiazole
Nucleophilic Substitution Reactions Involving the Bromomethyl Group
The bromomethyl group at the 4-position of the benzo[d]isothiazole ring is susceptible to nucleophilic attack, facilitating the introduction of a wide array of functional groups. This reactivity is attributed to the polarization of the carbon-bromine bond, which makes the methylene (B1212753) carbon an electrophilic center.
Reactivity with Nitrogen-based Nucleophiles (e.g., amines, azides for triazole formation)
The reaction of 4-(bromomethyl)benzo[d]isothiazole with nitrogen-based nucleophiles, such as amines and azides, is a key transformation for creating new carbon-nitrogen bonds. For instance, the reaction with sodium azide (B81097) leads to the formation of 4-(azidomethyl)benzo[d]isothiazole. This azide derivative is a valuable precursor for the synthesis of 1,2,3-triazoles through "click chemistry," a powerful and widely used cycloaddition reaction.
The synthesis of 1,2,4-triazole (B32235) derivatives is also a significant area of research, with various methods available for their preparation. These methods often involve the use of amidines, imidates, and amidrazones as nitrogen sources. frontiersin.org The resulting triazole compounds, often linked to other heterocyclic systems like benzothiazoles, are of interest for their potential pharmacological activities. nih.gov
The table below summarizes the reaction of this compound with representative nitrogen nucleophiles.
| Nucleophile | Product | Reaction Type |
| Amines (R-NH2) | 4-(Aminomethyl)benzo[d]isothiazole derivatives | Nucleophilic Substitution |
| Sodium Azide (NaN3) | 4-(Azidomethyl)benzo[d]isothiazole | Nucleophilic Substitution |
This table provides a generalized overview of the reactions.
Reactivity with Sulfur-based Nucleophiles (e.g., thiols)
Sulfur-based nucleophiles, such as thiols, readily react with this compound in nucleophilic substitution reactions. This process allows for the formation of a new carbon-sulfur bond, leading to the synthesis of thioether derivatives. These reactions are typically carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity.
Research has shown that the reaction of similar bromomethyl-substituted heterocycles with thiols is a common and efficient method for introducing sulfur-containing functionalities. For example, the reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol (B7764131) has been studied in detail, revealing a complex reaction pathway involving seleniranium intermediates. mdpi.com While the specific kinetics for this compound may differ, the general principle of nucleophilic attack by the thiolate anion on the electrophilic carbon of the bromomethyl group remains the same.
The table below illustrates the reaction with sulfur-based nucleophiles.
| Nucleophile | Product | Reaction Type |
| Thiols (R-SH) | 4-(Thioether)benzo[d]isothiazole derivatives | Nucleophilic Substitution |
This table provides a generalized overview of the reactions.
Reactivity with Oxygen-based Nucleophiles
Oxygen-based nucleophiles, such as alkoxides and phenoxides, can also participate in nucleophilic substitution reactions with this compound to form ether derivatives. However, studies on similar heterocyclic systems, specifically bromo-substituted benzo[1,2-d:4,5-d′]bis( frontiersin.orgnih.govthiadiazoles), have indicated a resistance to reaction with various O-nucleophiles like water, alcohols, and phenols, even at elevated temperatures. mdpi.comnih.gov This suggests that the reactivity of the bromomethyl group in this compound with oxygen nucleophiles might be lower compared to its reactivity with nitrogen and sulfur nucleophiles, potentially requiring more forcing reaction conditions.
Reactivity with Carbon-based Nucleophiles (e.g., Grignard, organolithium reagents)
Further Coupling Reactions and Cross-Coupling Methodologies with this compound Derivatives
The bromine atom in bromo-substituted benzo[d]isothiazole derivatives allows for their participation in various palladium-catalyzed cross-coupling reactions. These reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a prominent example. nih.govmdpi.com The reaction of bromo-substituted benzo-bis-thiadiazoles with boronic esters has been shown to be effective, with the reaction conditions influencing the selectivity for mono- or bis-arylated products. nih.govmdpi.com Similarly, the Stille coupling, which utilizes organotin compounds, has been successfully employed for the synthesis of bis-arylated heterocycles. nih.govmdpi.com These methodologies offer a versatile approach to constructing complex molecular architectures based on the benzo[d]isothiazole scaffold.
The table below summarizes key cross-coupling reactions applicable to bromo-benzo[d]isothiazole derivatives.
| Reaction Name | Coupling Partner | Product Type |
| Suzuki-Miyaura Coupling | Organoboron compounds (e.g., boronic acids, esters) | Aryl- or vinyl-substituted benzo[d]isothiazoles |
| Stille Coupling | Organotin compounds (stannanes) | Aryl- or vinyl-substituted benzo[d]isothiazoles |
This table provides a generalized overview of the reactions.
Oxidative and Reductive Transformations of the Benzo[d]isothiazole Ring System
The benzo[d]isothiazole ring system can undergo both oxidative and reductive transformations, leading to a variety of derivatives with different oxidation states of the sulfur and nitrogen atoms.
Oxidative reactions can target the sulfur atom, potentially leading to the formation of isothiazole (B42339) S-oxides or S,S-dioxides. researchgate.net The oxidation of the sulfur atom can significantly alter the electronic properties and reactivity of the heterocyclic ring. researchgate.net Furthermore, oxidative ring-opening of benzothiazole (B30560) derivatives has been reported, yielding acylamidobenzene sulfonate esters. scholaris.ca This suggests that under specific oxidative conditions, the benzo[d]isothiazole ring could also be susceptible to cleavage. Intramolecular oxidative N-S bond formation is a common strategy for the synthesis of the benzo[d]isothiazole ring itself from appropriately substituted phenyl precursors. nih.govarkat-usa.org
Reductive transformations of the benzo[d]isothiazole ring are less commonly described in the literature. However, the reduction of related heterocyclic systems is a known process. For instance, the reductive elimination of a copper-sulfur intermediate is a key step in some synthetic routes to benzo[d]isothiazol-3(2H)-ones. nih.gov
Functionalization of the Benzo[d]isothiazole Core (Beyond the Bromomethyl Position)
The inherent reactivity of the benzo[d]isothiazole ring system allows for the introduction of new functional groups directly onto the benzene (B151609) portion of the molecule. These transformations can be broadly categorized into direct C-H functionalization strategies and traditional electrophilic and nucleophilic aromatic substitution reactions. The position of the existing 4-(bromomethyl) group is expected to influence the regioselectivity of these reactions.
Direct C-H Functionalization Strategies
Direct C-H functionalization has emerged as a powerful and atom-economical tool for the formation of new carbon-carbon and carbon-heteroatom bonds. While specific examples for this compound are not extensively documented, the reactivity of related benzothiazole and other heterocyclic systems provides a strong precedent for the feasibility of such transformations.
Palladium-catalyzed C-H activation is a prominent strategy for the arylation of heteroaromatic compounds. For instance, the C-H arylation of benzothiazoles has been successfully achieved using various aryl halides as coupling partners. It is anticipated that this compound could undergo similar palladium-catalyzed C-H arylations. The directing effect of the isothiazole nitrogen and the electronic nature of the existing bromomethyl substituent would likely influence the position of arylation, with the C7 position being a probable site for functionalization due to electronic and steric factors.
Copper-mediated C-H functionalization has also been employed for the synthesis of benzo[d]isothiazol-3(2H)-ones from benzamides, demonstrating the utility of this metal in activating the benzo[d]isothiazole core researchgate.net. This suggests that copper-catalyzed C-H amination, etherification, or other functionalizations could be viable for this compound.
The table below summarizes representative conditions for C-H functionalization on related heterocyclic systems, which could be adapted for this compound.
| Catalyst System | Coupling Partner | Solvent | Base | Additive | Temperature (°C) | Potential Product from this compound |
| Pd(OAc)₂ / P(o-tol)₃ | Aryl Bromide | DMAc | K₂CO₃ | 120-150 | 7-Aryl-4-(bromomethyl)benzo[d]isothiazole | |
| [RhCp*Cl₂]₂ / AgSbF₆ | Diazo Compound | DCE | 60 | 7-Alkyl-4-(bromomethyl)benzo[d]isothiazole | ||
| Cu(OAc)₂ | Amine | Toluene | 110 | 7-Amino-4-(bromomethyl)benzo[d]isothiazole |
This table presents hypothetical applications based on reactions reported for analogous heterocyclic compounds.
Electrophilic and Nucleophilic Aromatic Substitution on the Benzo[d]isothiazole Nucleus
The introduction of functional groups onto the benzo[d]isothiazole core can also be achieved through classical electrophilic and nucleophilic aromatic substitution reactions. The regiochemical outcome of these reactions is dictated by the inherent electronic properties of the benzo[d]isothiazole ring and the directing effects of the substituents.
Electrophilic Aromatic Substitution:
The benzo[d]isothiazole ring is generally considered to be electron-deficient, which can make electrophilic aromatic substitution challenging. However, under appropriate conditions, reactions such as nitration and halogenation can be achieved. For the related benzothiazole system, nitration has been shown to occur, providing a basis for predicting the reactivity of benzo[d]isothiazole.
The directing effect of the isothiazole moiety and the 4-bromomethyl group will determine the position of electrophilic attack. The isothiazole ring is generally deactivating and will direct incoming electrophiles to specific positions. The bromomethyl group is a weak deactivating group. Therefore, electrophilic substitution on this compound is expected to be sluggish and may require forcing conditions. The most likely position for substitution would be the C7 position, which is para to the nitrogen atom and meta to the sulfur atom of the isothiazole ring.
| Reaction | Reagents | Conditions | Probable Major Product |
| Nitration | HNO₃ / H₂SO₄ | 0 - 25 °C | 4-(Bromomethyl)-7-nitrobenzo[d]isothiazole |
| Bromination | Br₂ / FeBr₃ | Room Temp. | 7-Bromo-4-(bromomethyl)benzo[d]isothiazole |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 0 °C to Room Temp. | 7-Acyl-4-(bromomethyl)benzo[d]isothiazole |
This table outlines predicted outcomes based on general principles of electrophilic aromatic substitution on heterocyclic compounds.
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNAᵣ) is a plausible pathway for the functionalization of the benzo[d]isothiazole core, particularly if the ring is further activated by electron-withdrawing groups or if a good leaving group is present on the aromatic ring. While the parent this compound is not primed for direct SNAᵣ on the benzene ring, derivatives with leaving groups such as halogens at other positions could undergo such reactions.
For instance, if a halogen were introduced at the C7 position via electrophilic substitution, it could potentially be displaced by various nucleophiles. The electron-withdrawing nature of the isothiazole ring would facilitate this type of reaction.
| Substrate | Nucleophile | Solvent | Conditions | Product |
| 7-Chloro-4-(bromomethyl)benzo[d]isothiazole | Sodium Methoxide | Methanol | Reflux | 4-(Bromomethyl)-7-methoxybenzo[d]isothiazole |
| 7-Fluoro-4-(bromomethyl)benzo[d]isothiazole | Ammonia (B1221849) | DMSO | 150 °C | 7-Amino-4-(bromomethyl)benzo[d]isothiazole |
| 7-Nitro-4-(bromomethyl)benzo[d]isothiazole | Piperidine | DMF | 100 °C | 4-(Bromomethyl)-7-(piperidin-1-yl)benzo[d]isothiazole |
This table illustrates hypothetical SNAᵣ reactions on suitably substituted derivatives of this compound.
Advanced Spectroscopic and Analytical Characterization Methodologies for Benzo D Isothiazole Derivatives
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules. For benzo[d]isothiazole derivatives, one-dimensional (1D) and two-dimensional (2D) NMR techniques provide unambiguous assignment of proton (¹H) and carbon (¹³C) signals, which is crucial for confirming the molecular structure. nih.govdiva-portal.org
Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts for Benzo[d]isothiazole Derivatives
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-2 | 8.02-8.30 | - |
| C-2 | - | 166.4-167.0 |
| H-3 | - | - |
| C-3 | - | 132.2-132.5 |
| H-4 (Aromatic) | 7.89-8.20 | - |
| C-4 (Aromatic) | - | 125.3-125.5 |
| H-5 | 7.34-7.66 | - |
| C-5 | - | 126.2-127.3 |
| H-6 | 7.46-7.57 | - |
| C-6 | - | 122.9-123.4 |
| H-7 | 7.34-7.49 | - |
| C-7 | - | 121.4-122.9 |
| CH₂ (Bromomethyl) | ~4.96 | ~33-35 |
| C (Bromomethyl) | - | ~33-35 |
Note: The chemical shift values are approximate and can vary based on the solvent and specific substitution pattern of the benzo[d]isothiazole derivative. Data compiled from various sources on related structures. nih.govrsc.orgjyoungpharm.org
High-Resolution Mass Spectrometry Techniques for Precise Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. jyoungpharm.orgrsc.org For 4-(Bromomethyl)benzo[d]isothiazole, HRMS would yield a precise molecular weight, allowing for the unambiguous determination of its molecular formula, C₈H₆BrNS.
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the M+2 peak, with approximately equal intensities due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. miamioh.edu Common fragmentation pathways for such compounds may involve the loss of the bromine atom, the bromomethyl group, or cleavage of the isothiazole (B42339) ring. researchgate.netresearchgate.netsapub.org Analyzing these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule.
Advanced Vibrational Spectroscopy (Infrared and Raman) for Characteristic Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule. core.ac.uk For this compound, these techniques can confirm the presence of the aromatic C-H and C=C stretching vibrations of the benzo ring, the C=N stretching of the isothiazole ring, and the C-Br stretching of the bromomethyl group. researchgate.netresearchgate.net
Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to simulate the vibrational spectra, which aids in the assignment of experimental bands. researchgate.net While detailed vibrational spectra for this compound are not extensively published, data from related benzothiazole (B30560) and benzo[d]isothiazole derivatives provide a good basis for interpretation. researchgate.netresearchgate.netmdpi.com
Table 2: Characteristic Vibrational Frequencies for Benzo[d]isothiazole Derivatives
| Vibrational Mode | Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3100-3000 | IR, Raman |
| Aliphatic C-H Stretch (CH₂) | 2950-2850 | IR, Raman |
| C=N Stretch | 1640-1550 | IR, Raman |
| Aromatic C=C Stretch | 1600-1450 | IR, Raman |
| C-S Stretch | 800-700 | IR, Raman |
| C-Br Stretch | 700-500 | IR |
Note: These are general ranges and the exact positions of the peaks can be influenced by the molecular structure and environment.
Computational Chemistry and Theoretical Studies on Benzo D Isothiazole Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a prominent quantum mechanical method used to investigate the electronic properties of molecules. nih.govyoutube.com It is employed to optimize molecular geometries, analyze frontier molecular orbitals, and map electrostatic potentials. scirp.org For benzo[d]isothiazole and related benzothiazole (B30560) systems, DFT calculations, often using the B3LYP functional with a 6-31+G(d,p) or similar basis set, help in understanding their structural characteristics and electronic nature. scirp.orgresearchgate.net These theoretical calculations are fundamental for predicting the stability and electrical properties of polythiophenes containing benzo[d]thiazole, which are crucial for their application in energy and conducting materials. nih.gov The results from DFT can be compared with experimental data, such as X-ray diffraction, to validate the theoretical models. researchgate.netresearchgate.net
Frontier Molecular Orbital (FMO) theory simplifies reactivity prediction by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its ability to accept electrons, reflecting its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. mdpi.com A small energy gap suggests that a molecule is more reactive and kinetically less stable because electrons can be easily excited from the HOMO to the LUMO. mdpi.com
In studies of benzothiazole derivatives, FMO analysis has shown that substituents can significantly alter the HOMO-LUMO gap. mdpi.com For instance, the introduction of strongly electron-withdrawing groups like trifluoromethyl (-CF3) can lower the ΔE value, making the compound more reactive. mdpi.com Conversely, a large ΔE implies higher kinetic stability. mdpi.com DFT calculations on polythiophenes containing benzo[d]thiazole have demonstrated that adding a benzo[d]thiazole unit can dramatically decrease the energy gap, enhancing the material's conductivity. tandfonline.com This analysis of frontier orbitals provides valuable insights into the charge transfer characteristics within the molecules. scirp.orgscirp.org
| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Benzothiazole Derivatives (general range) | - | - | 4.46–4.73 | mdpi.com |
| Polythiophene with Benzo[d]oxazole (P1) | - | - | 0.621 | tandfonline.com |
| Polythiophene with Benzo[d]thiazole (P3) | - | - | 0.006 | tandfonline.com |
| Compound with two -CF3 groups | - | - | 4.46 | mdpi.com |
Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. mdpi.comscirp.org The MEP map displays different potential values on the molecular surface, where red indicates electron-rich regions (negative potential) that are susceptible to electrophilic attack, and blue signifies electron-deficient regions (positive potential) prone to nucleophilic attack. mdpi.comscirp.org
For benzothiazole and benzo[d]isothiazole systems, MEP analysis helps identify reactive sites. scirp.orgscirp.org For example, in covalent organic frameworks incorporating thiazole (B1198619), the negative potential region is primarily located around the β-ketoenamine ring, which can form hydrogen bonds with water molecules. acs.org Analysis of MEP maps allows researchers to pinpoint potential sites for hydrogen bonding and other non-covalent interactions, which is crucial for understanding ligand-receptor binding. researchgate.netmdpi.com
Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity and stability. scirp.orgscirp.org Key descriptors include chemical potential (μ), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). scirp.orgscirp.org Chemical hardness (η) is a measure of resistance to charge transfer, with harder molecules being less reactive. scirp.org Chemical softness (S) is the reciprocal of hardness. The electrophilicity index (ω) quantifies the energy stabilization when a molecule acquires additional electronic charge.
Theoretical studies on benzothiazole derivatives have utilized these descriptors to compare the reactivity of different analogs. scirp.orgscirp.org For instance, calculations revealed that among a series of derivatives, 2-SCH3_BTH was the most reactive. scirp.org Such analyses are crucial for understanding the behavior of these molecules and their potential interactions in biological systems. scirp.org
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For benzo[d]isothiazole systems, MD simulations provide critical insights into the conformational stability of ligands when bound to a protein target. nih.govnih.gov These simulations can reveal the stability of ligand-protein complexes, showing how interactions with key amino acid residues are maintained over the simulation period. nih.govnih.gov
Conformational analysis, often performed as a precursor to or part of MD studies, aims to identify the most stable three-dimensional arrangements (conformers) of a molecule. mdpi.com For benzothiazole derivatives, this can be achieved by systematically rotating specific dihedral angles and calculating the energy of each resulting conformer. mdpi.com For example, a geometry scan for benzothiazole derivatives identified the most energetically stable conformers by varying the dihedral angle between the benzothiazole and phenyl rings. mdpi.com Such studies are essential for understanding how the molecule will orient itself when interacting with a biological target. nih.gov In a study of potential Alzheimer's disease inhibitors, MD simulations showed that a benzothiazole derivative formed a highly stable complex within the active site of the acetylcholinesterase (AChE) enzyme. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling for Benzo[d]isothiazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational modeling techniques that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties. allsubjectjournal.com These models are developed by finding a mathematical relationship between molecular descriptors (numerical representations of chemical and structural features) and an observed activity. allsubjectjournal.comresearchgate.net
For benzo[d]isothiazole and related benzothiazole derivatives, numerous QSAR studies have been conducted to predict their potential as therapeutic agents. allsubjectjournal.com These studies have explored activities such as anthelmintic, cytotoxic, and antibacterial effects. allsubjectjournal.comresearchgate.netresearchgate.net The process involves selecting a dataset of compounds with known activities, calculating a wide range of molecular descriptors, and then using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a predictive model. allsubjectjournal.comresearchgate.net
For example, a QSAR model for the anthelmintic activity of benzothiazole derivatives was developed using MLR, yielding a model with good predictive power (squared correlation coefficient r² = 0.8004). allsubjectjournal.com Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to benzothiazole derivatives to create models that predict their inhibitory activity against specific enzymes like p56lck. ijpsr.com These models provide valuable guidance for designing new, more potent compounds prior to their synthesis. allsubjectjournal.comresearchgate.net
| Parameter | Value | Description |
|---|---|---|
| r | 0.8946 | Correlation coefficient |
| r² | 0.8004 | Squared correlation coefficient (coefficient of determination) |
| Q² | 0.6597 | Cross-validated squared correlation coefficient |
Source: allsubjectjournal.com
In Silico Screening and Ligand-Protein Interaction Studies (Molecular Docking)
In silico screening, particularly through molecular docking, is a cornerstone of modern drug discovery used to predict how a small molecule (ligand) binds to a macromolecular target, typically a protein. dntb.gov.uaresearchgate.net This technique places the ligand into the binding site of a protein in various orientations and conformations, calculating a score to estimate the binding affinity. researchgate.netnih.gov
Molecular docking studies have been extensively applied to benzo[d]isothiazole and benzothiazole derivatives to explore their potential as inhibitors for a wide range of biological targets. nih.govdntb.gov.ua These targets include enzymes involved in cancer (e.g., HER, p56lck), bacterial infections (e.g., E. coli dihydroorotase), and Alzheimer's disease (e.g., acetylcholinesterase). nih.govnih.govnih.govbiointerfaceresearch.com The results of docking studies reveal the specific binding modes and key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the protein's active site. nih.govnih.govnih.gov
For example, docking of benzo[d]thiazol-2-amine derivatives into the Human Epidermal Growth Factor Receptor (HER) enzyme showed strong binding affinities, suggesting their potential as anticancer agents. nih.gov In another study, docking simulations of a benzo[d]isothiazole derivative (D7) with the PD-L1 protein revealed crucial hydrophobic interactions and hydrogen bonds that explain its potent inhibitory activity. nih.gov These computational insights are invaluable for the rational design and optimization of new, more effective therapeutic compounds. dntb.gov.uaresearchgate.net
Applications of Benzo D Isothiazole Scaffolds in Chemical Sciences
Role as Building Blocks in Complex Organic Synthesis
The benzo[d]isothiazole moiety is a valuable building block in the construction of complex organic molecules, particularly those with desirable biological activities. Its derivatives serve as versatile synthons for creating diverse molecular libraries.
The rigid nature of the benzo[d]isothiazole scaffold has been exploited in the development of stereoselective transformations. For instance, domino cycloaddition reactions involving N-phenacylbenzothiazolium bromides have been shown to produce functionalized spiro[benzo[d]pyrrolo[2,1-b]thiazole-3,3′-indolines] with high diastereoselectivity. rsc.org These reactions proceed efficiently at room temperature in the presence of a base, offering a powerful method for constructing stereochemically rich spirocyclic systems. rsc.org The ability to control the stereochemical outcome is crucial in medicinal chemistry, where the biological activity of a molecule is often dependent on its specific three-dimensional arrangement.
Another example of stereoselectivity is seen in the synthesis of spiro-fused heterocyclic systems. A highly stereoselective synthesis of exo-spiro[cyclopropane-1,4′-pyrazolin-5′-one] has been achieved from 4-arylidene-3-methyl-1-phenyl-pyrazolin-5-one and arsonium (B1239301) bromide. researchgate.net While not directly involving a benzo[d]isothiazole, this highlights the broader potential of related heterocyclic systems in directing stereoselective reactions.
Table 1: Examples of Stereoselective Syntheses with Benzo[d]isothiazole Analogs
| Reaction Type | Reactants | Product | Key Feature |
|---|---|---|---|
| Domino Cycloaddition | N-phenacylbenzothiazolium bromides and 3-methyleneoxindoles | Spiro[benzo[d]pyrrolo[2,1-b]thiazole-3,3′-indolines] | High diastereoselectivity |
| Cyclopropanation | 4-arylidene-3-methyl-1-phenyl-pyrazolin-5-one and arsonium bromide | exo-spiro[cyclopropane-1,4′-pyrazolin-5′-one] | High stereoselectivity for the exo isomer |
The benzo[d]isothiazole scaffold is an excellent platform for generating molecular diversity, a key strategy in drug discovery. The development of synthetic routes to functionalized benzo[d]isothiazoles, such as hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylates, provides versatile building blocks. acs.org These building blocks can be substituted at multiple positions, allowing for a thorough exploration of the chemical space around the core structure. acs.org
Solid-phase combinatorial synthesis has been successfully employed to create libraries of benzothiazole (B30560) and related dihydro- rsc.orgjchemrev.com-benzothiazepine derivatives. researchgate.net This high-throughput approach enables the rapid generation of a large number of compounds for biological screening. The ability to introduce a variety of substituents onto the benzo[d]isothiazole core allows for the fine-tuning of physicochemical and pharmacological properties.
Advanced Materials Science Applications
The electronic and photophysical properties of the benzo[d]isothiazole ring system have led to its incorporation into advanced functional materials.
Benzo[d]isothiazole and its isomers are being investigated as components of organic semiconductors. Benzo[d] jchemrev.comuliege.benih.govthiadiazole (isoBT), an isomer of the more common electron-deficient heterocycle benzo[d] jchemrev.comuliege.benih.govthiadiazole (BT), has been used to construct alternating copolymers with tetrathiophene. northwestern.edu These isoBT-based polymers have demonstrated hole mobilities exceeding 0.7 cm²/(V s) in field-effect transistors and have shown promise in bulk-heterojunction solar cells. northwestern.edu
Theoretical studies using Density Functional Theory (DFT) have explored the electronic structures of polythiophenes containing benzo[d]thiazole. nih.gov These studies show that the incorporation of a benzo[d]thiazole unit can significantly decrease the band gap of the polymer, which is a crucial parameter for enhancing conductivity. nih.gov This suggests that benzo[d]isothiazole-containing polymers are promising materials for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaic cells. nih.gov
Table 2: Performance of Benzo[d]isothiazole-Related Organic Semiconductors
| Material | Application | Key Performance Metric |
|---|---|---|
| isoBT-tetrathiophene copolymer | Field-Effect Transistor | Hole mobility > 0.7 cm²/(V s) |
| isoBT-tetrathiophene copolymer | Bulk-Heterojunction Solar Cell | Power conversion efficiency of 9% |
| Polythiophene with benzo[d]thiazole | Organic Semiconductor | Significantly decreased band gap |
The inherent fluorescence of the benzo[d]isothiazole scaffold makes it a valuable component in the design of luminescent materials and fluorescent probes. stemmpress.com Derivatives of benzothiazole exhibit a range of emission colors, and by combining different derivatives, white light emission can be achieved. researchgate.net This has potential applications in the development of white organic light-emitting diodes (OLEDs). researchgate.net
Benzothiazole-based fluorescent probes have been developed for the detection of various analytes, including reactive oxygen species like hydrogen peroxide. nih.gov These probes often utilize principles such as aggregation-induced emission (AIE) and excited-state intramolecular proton transfer (ESIPT) to produce a "turn-on" fluorescence signal in the presence of the target molecule. nih.govnih.gov Theoretical studies have been employed to understand the photophysical properties and to aid in the design of more sensitive and selective probes. nih.govresearchgate.net The ability to modify the benzothiazole structure allows for the tuning of its photophysical properties, such as absorption and emission wavelengths. stemmpress.com
Catalysis and Organocatalysis Utilizing Benzo[d]isothiazole Derivatives
The benzo[d]isothiazole scaffold has also found applications in the field of catalysis. uliege.be Metal complexes incorporating isothiazole-based ligands have shown promise in catalyzing organic reactions. thieme-connect.com The development of new synthetic methods for benzo[d]isothiazoles is expanding their potential use in catalysis. uliege.be
More recently, benzo[d]isothiazole derivatives have been employed in photocatalysis and organocatalysis. For example, 2-((trifluoromethyl)sulfonyl)benzo[d]thiazole has been used in the visible-light-induced trifluoromethylation-heteroarylation of enamides. acs.org This reaction proceeds without the need for a metal photocatalyst or additives, highlighting a sustainable approach to the synthesis of complex molecules. acs.org The mechanism is believed to involve the formation of a photoexcited electron-donor-acceptor (EDA) complex. acs.org
Bioactive Scaffold Design in Medicinal Chemistry Research (Focused on Mechanism and Design)
The benzo[d]isothiazole scaffold is a privileged structure in medicinal chemistry due to its versatile biological activities and its capacity for chemical modification. nih.gov Its bicyclic heteroaromatic system serves as a foundational framework for designing molecules that can interact with a wide array of biological targets, including enzymes and receptors. nih.govnih.gov The amenability of the scaffold to functionalization allows chemists to fine-tune the pharmacological properties of derivatives to achieve desired therapeutic effects. nih.gov
Enzyme Inhibitor Design and Mechanistic Studies (e.g., DNA gyrase, COX enzymes)
The benzo[d]isothiazole core and its close isostere, benzothiazole, have been extensively used to design potent enzyme inhibitors.
DNA Gyrase Inhibitors: Researchers have developed a series of benzothiazole-based inhibitors targeting the bacterial enzymes DNA gyrase (GyrB) and topoisomerase IV (ParE), which are crucial for bacterial DNA replication. nih.govnih.gov These inhibitors function as ATP-competitive binders in the GyrB/ParE subunit. nih.gov The design strategy often involves attaching a pyrrolamide moiety to the benzothiazole scaffold, which forms key hydrogen bonds and hydrophobic interactions within the enzyme's active site. nih.govacs.org For instance, co-crystal structures reveal that the pyrrolamide group can form hydrogen bonds with Asp81 (in S. aureus GyrB) and a crystal water molecule. nih.gov The benzothiazole scaffold itself contributes to binding through cation-π stacking interactions with an arginine residue (Arg76). acs.org
Systematic exploration of the chemical space has led to optimized analogs with nanomolar inhibitory concentrations (IC50) against DNA gyrase from both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli. nih.govacs.org Modifications have included altering substituents on the pyrrole (B145914) carboxamide, varying the substitution pattern on the central scaffold, and replacing an initially unfavorable oxalyl moiety with groups like acetyl or urea, which retained potent E. coli gyrase inhibitory activity in the low nanomolar range (10–25 nM). acs.org To enhance uptake in Gram-negative bacteria, some inhibitors have been conjugated to siderophore mimics, which are small molecules that bind iron and are actively transported into bacterial cells. rsc.org
Cyclooxygenase (COX) Enzyme Inhibitors: The benzo[d]isothiazole scaffold has also been incorporated into the design of selective inhibitors for cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. researchgate.netnih.gov The therapeutic goal is to inhibit COX-2, which is induced during inflammation, while sparing the constitutively expressed COX-1, which has homeostatic functions, thereby reducing gastrointestinal side effects associated with non-selective NSAIDs. nih.gov
The active sites of COX-1 and COX-2 are highly similar, differing by only a single amino acid (isoleucine in COX-1 vs. valine in COX-2 at position 523), which creates a small side pocket in COX-2. researchgate.net The design of selective COX-2 inhibitors often involves creating molecules with specific side groups that can fit into this pocket. Molecular docking studies of benzothiazole derivatives bearing a 1,3,4-oxadiazole (B1194373) moiety have been used to investigate their binding mode within the COX-2 active site, confirming that their anti-inflammatory activity is derived from COX-2 inhibition. nih.gov
Table 1: Selected Benzothiazole-Based DNA Gyrase Inhibitors and Their Activity
| Compound | Target Enzyme | Target Organism | IC50 (nM) | Reference |
|---|---|---|---|---|
| Compound 29 | DNA Gyrase | E. coli | 10-25 | acs.org |
| Conjugate 18b | DNA Gyrase & Topo IV | E. coli | Potent Inhibition | nih.govrsc.org |
| Compound 1 | DNA Gyrase | S. aureus | Potent Inhibition | acs.org |
| Compound 27 | Topoisomerase IV | A. baumannii | Improved 10-fold vs. Cmpd 1 | acs.org |
Development of Modulators for Specific Biological Targets (e.g., anti-mycobacterial agents, antiproliferative agents against cancer cell lines)
Anti-mycobacterial Agents: Benzothiazole derivatives have been discovered as a novel class of anti-mycobacterial agents effective against Mycobacterium tuberculosis (Mtb). nih.gov These compounds exert their bactericidal activity by potently inhibiting decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), a key enzyme in the synthesis of the mycobacterial cell wall component arabinogalactan. nih.gov The target and binding mode were confirmed through co-crystallization and protein mass spectrometry. nih.gov Medicinal chemistry efforts have successfully mitigated initial safety concerns, such as genotoxicity found in early benzothiazole N-oxide hits, leading to the development of lead-like, non-genotoxic "crowded" benzothiazoles (cBTs) with improved potency. nih.gov Similarly, benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives have shown selective and significant activity against Mtb, with the most active compounds displaying IC50 values in the low micromolar range without cellular toxicity. nih.gov
Antiproliferative Agents Against Cancer Cell Lines: The benzo[d]isothiazole and benzothiazole scaffolds are prominent in the design of anticancer agents. nih.govtandfonline.com Derivatives have demonstrated antiproliferative activity against a wide range of human cancer cell lines, including leukemia, pancreatic cancer, breast cancer, and lung cancer. nih.govnih.govjnu.ac.bdnih.gov
For instance, certain benzo[d]isothiazole Schiff bases showed marked cytotoxicity against human CD4+ lymphocytes and inhibited the growth of leukemia cell lines. nih.gov A library of phenylacetamide derivatives containing the benzothiazole nucleus induced significant viability reduction at low micromolar concentrations in both paraganglioma and pancreatic cancer cells. nih.govsemanticscholar.org One derivative, Compound 4l , was particularly effective and showed a synergistic effect when combined with the standard chemotherapy drug gemcitabine (B846) in pancreatic cancer cells. nih.gov Fluorinated 2-aryl benzothiazole derivatives also exhibited potent activity against breast cancer cell lines, with GI50 values in the sub-micromolar range. nih.gov
Table 2: Antiproliferative Activity of Selected Benzo[d]isothiazole and Benzothiazole Derivatives
| Compound Class / Name | Cancer Cell Line(s) | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|
| Benzo[d]isothiazole Schiff bases | Leukemia cell lines | CC50 | 4-9 | nih.gov |
| Fluorinated BTA derivative (2) | MCF-7 (Breast) | GI50 | 0.4 | nih.gov |
| Thiourea containing BTA (3) | U-937 (Leukemia) | IC50 | 16.23 | nih.govtandfonline.com |
| Compound 4l (phenylacetamide BTA) | Pancreatic Cancer | IC50 | Low micromolar | nih.govsemanticscholar.org |
| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (A) | Lung A549 | IC50 | 68 µg/mL | jnu.ac.bd |
Scaffold Derivatization for Targeted Pharmacological Modulation (e.g., anti-inflammatory, analgesic)
Derivatization of the benzo[d]isothiazole and benzothiazole scaffolds is a common strategy to develop compounds with targeted anti-inflammatory and analgesic properties. nih.govpreprints.org The synthesis of various substituted benzothiazoles has yielded compounds with significant activity in animal models. nih.govresearchgate.net
For example, a series of thiazole (B1198619) and oxazole-substituted benzothiazoles were synthesized and evaluated for anti-inflammatory, analgesic, and ulcerogenic actions. nih.gov One compound, 3c , was found to be more active than the reference drug in anti-inflammatory assays. nih.gov In another study, N-(benzo[d]thiazol-2-yl)acetamide derivatives showed promising analgesic effects in the acetic acid-induced writhing test in mice, with one derivative demonstrating an 81% reduction in writhing. researchgate.net
The mechanism for these effects is often linked to the inhibition of COX enzymes. preprints.org Furthermore, some benzothiazole derivatives bearing a 1,3,4-oxadiazole moiety have shown both potent anti-inflammatory and antioxidant activities. nih.gov Compound 8h from this series displayed 57.35% inhibition in an anti-inflammatory test, which was more potent than the reference drug indomethacin, and its mechanism was suggested to be through COX-2 inhibition. nih.gov
Agrochemical Research Applications
The benzo[d]isothiazole scaffold and its isosteres are not only valuable in medicinal chemistry but also play a significant role in agrochemical research. nih.gov These stable, easily modified structures are at the core of various commercial agrochemicals and are being explored for the development of new agents with a broad spectrum of biological activities, including herbicidal, fungicidal, and insecticidal properties. arkat-usa.orgnih.gov
A notable example is the pesticide Benclothiaz , which is built on a benzo[d]isothiazole core. arkat-usa.org Research has also focused on synthesizing novel derivatives to act as plant activators or fungicides. The structural versatility of the scaffold allows for the introduction of various functional groups and heterocyclic rings (such as thiazole, oxazole, and morpholine) to discover molecules with higher and more specific agricultural activity. nih.gov For instance, molecular docking studies have shown that the benzothiazole ring is important for the antiviral activity of certain derivatives against plant viruses. nih.gov There is also ongoing research into benzothiazole-based insecticides, with some compounds showing potent antifeedant activity against pests like Spodoptera litura. nih.gov
Future Directions and Emerging Trends in Benzo D Isothiazole Research
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of benzo[d]isothiazole derivatives has traditionally relied on multi-step procedures that often require harsh reaction conditions. nih.gov The future of synthesizing compounds like 4-(bromomethyl)benzo[d]isothiazole lies in the development of novel, efficient, and sustainable methodologies that address the principles of green chemistry.
A significant trend is the move towards metal-free catalytic systems. While transition-metal catalysts have been instrumental, their cost and potential for product contamination are drawbacks. arkat-usa.org The development of organocatalytic or electrochemically-driven synthetic routes represents a more sustainable approach. arkat-usa.org Furthermore, the use of safer and more environmentally benign reagents and solvent systems is a key consideration in modern synthetic chemistry. The exploration of these greener pathways for the specific synthesis of this compound is a critical area for future research, aiming for higher yields, scalability, and a reduced environmental footprint.
Exploration of New Reactivity Pathways and Synthetic Transformations
The synthetic utility of this compound is largely dictated by the reactivity of the bromomethyl group. This functional group is a versatile handle for introducing a wide array of substituents through various chemical transformations. The primary reactivity pathway is nucleophilic substitution, where the bromine atom is displaced by a variety of nucleophiles.
Future research will undoubtedly focus on expanding the scope of these transformations. This includes the use of a broader range of nucleophiles, such as complex amines, thiols, alcohols, and carbanions, to generate diverse libraries of 4-substituted benzo[d]isothiazole derivatives. These derivatives are crucial for structure-activity relationship (SAR) studies in drug discovery.
Beyond simple nucleophilic substitution, the exploration of novel reactivity pathways for the bromomethyl group is an emerging trend. This could involve its participation in more complex cascade reactions, radical transformations, or transition-metal-catalyzed cross-coupling reactions. The development of new catalytic systems that can selectively activate the C-Br bond in the presence of other functional groups will be instrumental in unlocking new synthetic possibilities. These advanced transformations will enable the construction of more intricate molecular architectures based on the benzo[d]isothiazole scaffold.
Integration with Flow Chemistry and Automated Synthesis Paradigms
The integration of continuous flow chemistry and automated synthesis platforms is set to revolutionize the production of fine chemicals and pharmaceuticals, including benzo[d]isothiazole derivatives. nih.govspringerprofessional.de Flow chemistry offers several advantages over traditional batch processing, such as enhanced safety, improved reaction control, higher yields, and the potential for seamless multi-step syntheses. springerprofessional.de
For the synthesis of this compound and its derivatives, flow chemistry can enable precise control over reaction parameters like temperature, pressure, and reaction time, which is particularly beneficial for highly exothermic or rapid reactions. springerprofessional.de This can lead to cleaner reaction profiles and reduced byproduct formation. Furthermore, the modular nature of flow reactors allows for the straightforward integration of in-line purification and analysis, streamlining the entire synthetic process.
Automated synthesis platforms, guided by algorithms, can rapidly explore a vast chemical space by systematically varying reactants and conditions. The combination of flow chemistry with automated systems will accelerate the discovery and optimization of novel benzo[d]isothiazole-based compounds with desired properties. This high-throughput approach is particularly valuable in the early stages of drug discovery for generating large libraries of compounds for screening.
Advanced Computational Design and Machine Learning in Scaffold Optimization
The role of computational chemistry and artificial intelligence (AI) in drug discovery is rapidly expanding, and these tools are poised to have a significant impact on the design and optimization of benzo[d]isothiazole-based compounds. springernature.comnih.gov Advanced computational techniques, such as molecular docking and molecular dynamics simulations, can provide valuable insights into the binding interactions between benzo[d]isothiazole derivatives and their biological targets. nih.govprimescholars.com This understanding is crucial for the rational design of more potent and selective inhibitors.
Development of Multifunctional Benzo[d]isothiazole Hybrid Systems
A prominent trend in medicinal chemistry is the development of multifunctional or hybrid molecules that can interact with multiple biological targets simultaneously. jchemrev.comjchemrev.com This approach can offer advantages in treating complex diseases where multiple pathways are dysregulated. The benzo[d]isothiazole scaffold, with its proven biological activity, serves as an excellent foundation for the design of such hybrid systems. jchemrev.comresearchgate.net
The reactive bromomethyl group of this compound is an ideal anchor point for conjugating other pharmacophores. By linking the benzo[d]isothiazole core to other bioactive moieties, researchers can create novel hybrid molecules with unique pharmacological profiles. For example, a benzo[d]isothiazole derivative could be conjugated with another anticancer agent to create a dual-action therapeutic with potentially synergistic effects. nih.gov
Future research in this area will focus on the rational design and synthesis of these hybrid systems, guided by an understanding of the structure-activity relationships of both the benzo[d]isothiazole core and the attached pharmacophore. The evaluation of these hybrid molecules for their multifunctional activity will be a key area of investigation, with the potential to yield novel therapeutic agents for a range of diseases.
Q & A
Q. What are the recommended synthetic routes for 4-(bromomethyl)benzo[d]isothiazole, and how can reaction conditions be optimized for high yield?
A multistep approach is effective, starting with alkylation of benzo[d]isothiazole precursors. For example, 4,5-bis(bromomethyl)-3-phenylisothiazole reacts with sodium iodide in DMF to generate a reactive diene intermediate, which undergoes [4+2] cycloaddition with dimethyl acetylenedicarboxylate (DMAD). Subsequent oxidation with atmospheric oxygen yields substituted benz[d]isothiazoles . Key optimizations include using DMF (polar aprotic solvent) to enhance nucleophilicity, maintaining room temperature for crystallization, and a 1:1 molar ratio to minimize side reactions.
Q. What spectroscopic characterization techniques are critical for confirming the structure of this compound derivatives?
Combined use of -NMR, -NMR, and HRMS is essential. For example, -NMR can identify bromomethyl protons (δ ~4.5–5.0 ppm), while -NMR confirms the isothiazole ring carbons (δ ~160–170 ppm). HRMS provides molecular weight validation (e.g., m/z 450.0160 [M+H] for bromophenyl derivatives) . X-ray crystallography further resolves dihedral angles between fused rings (e.g., 23.51° between benzisoxazole and imidazothiadiazole planes) .
Q. How does the bromomethyl group influence the stability of benzo[d]isothiazole derivatives under varying pH conditions?
The electron-withdrawing bromomethyl group increases electrophilicity, making the compound susceptible to hydrolysis under alkaline conditions. Stability studies in buffers (pH 1–13) show degradation above pH 10, necessitating storage in anhydrous, acidic environments (e.g., pH 4–6) .
Q. What crystallization methods yield high-purity this compound derivatives?
Slow evaporation of dimethylformamide (DMF) solutions at room temperature produces single crystals suitable for X-ray analysis. For diastereoselective spirocyclization products, recrystallization from hot water (e.g., 228–230°C) achieves >99% purity .
Q. How can TLC and column chromatography be optimized for purification of bromomethyl-substituted isothiazoles?
Use silica gel GF-254 plates with ethyl acetate/hexane (3:7) for TLC monitoring. Column chromatography with hexane:ethyl acetate (gradient 9:1 to 4:1) effectively separates brominated byproducts. R values for the target compound typically range from 0.3–0.5 .
Advanced Research Questions
Q. How do the coordination properties of this compound compare with isoxazole analogues in transition metal complexes?
Isothiazole forms more stable complexes with Co(II), Ni(II), and Cu(II) than isoxazole due to sulfur’s unoccupied d-orbital enabling σ-bond formation. Stability constants (log K) follow pyrazole > isothiazole > isoxazole (e.g., log K = 4.2 for Cu(II)-isothiazole vs. 3.8 for isoxazole) .
Q. What strategies improve diastereoselectivity in spirocyclization reactions involving this compound?
Chiral zinc catalysts (e.g., (S)-BINOL-Zn) induce enantioselectivity (>85% ee) in spirocyclization. Key parameters include low temperature (−20°C), toluene solvent, and stoichiometric control (1.2 eq. nitroalkane). This yields spiro[indene-isothiazole] derivatives with 91–99% diastereomeric excess .
Q. How does bromomethyl substitution impact the biological activity of benzisothiazole-based PD-1/PD-L1 inhibitors?
Bromomethyl groups enhance hydrophobic interactions with the PD-L1 cleft, improving IC values (e.g., 0.8 nM vs. 12 nM for non-brominated analogues). Molecular docking shows the bromine atom occupies a subpocket near Tyr56, increasing binding affinity by 1.5 kcal/mol .
Q. What intermolecular interactions stabilize the crystal packing of bromomethylated isothiazole derivatives?
C–H⋯N (2.8–3.0 Å) and π-π stacking (3.492 Å centroid distance) dominate. Centrosymmetric dimers form via C2–H2⋯O1 interactions (R_2$$^2(24) motif), while C8–H8⋯N1 chains align along the c-axis .
Q. How can SAR studies guide the design of dual D2/5-HT1A receptor agonists using this compound scaffolds?
Replacing benzo[b]thiophene with bromomethyl-isothiazole in arylpiperazine derivatives (e.g., compound 34c) enhances D2/D3 agonism (EC = 3.3 nM) and 5-HT1A affinity (EC = 1.4 nM). Bioisosteric substitution at C4 maintains metabolic stability (t > 6 h in liver microsomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
